methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate
Description
Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]acetate |
InChI |
InChI=1S/C9H15N3O2/c1-11(7-9(13)14-3)6-8-4-5-10-12(8)2/h4-5H,6-7H2,1-3H3 |
InChI Key |
ZLVWVAUDHZBUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate typically involves the reaction of 1-methyl-1H-pyrazole with glycine derivatives under specific conditions. One common method includes the following steps:
Starting Materials: 1-methyl-1H-pyrazole and methyl glycinate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The reactants are mixed and heated under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
N-Methylpyrazole: Another pyrazole derivative with a methyl group at the nitrogen atom.
1-Methyl-1H-pyrazol-5-yl)methylamine: A related compound with an amine group instead of a glycinate moiety.
Uniqueness
Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinate moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
